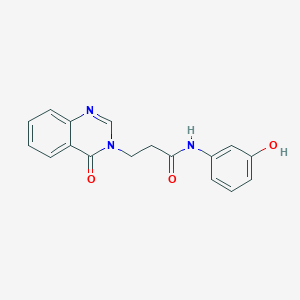

N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule featuring a 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a 3-hydroxyphenyl group. The 4-oxoquinazolinone scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and epigenetic regulation . This compound’s design integrates a hydroxyl group on the phenyl ring, which may enhance solubility and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-13-5-3-4-12(10-13)19-16(22)8-9-20-11-18-15-7-2-1-6-14(15)17(20)23/h1-7,10-11,21H,8-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTJRDARYYLLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural components, including the hydroxyphenyl and quinazolin moieties, suggest a diverse range of interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

- Molecular Formula : C15H14N2O2

- Molecular Weight : 254.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a hydroxyphenyl group, which is known for its antioxidant properties, and a quinazolinone structure, which has been associated with various pharmacological activities, including anticancer effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. A study by demonstrated that HDAC inhibitors can induce differentiation and apoptosis in human tumor cells, suggesting that N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may possess similar mechanisms of action.

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

The antimicrobial potential of N-(3-hydroxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is supported by studies on related compounds. The incorporation of the 4-hydroxyphenyl moiety has shown promise against multidrug-resistant pathogens. Research indicates that phenolic compounds can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Table 2: Antimicrobial Activity of Phenolic Compounds

Case Study 1: Anticancer Efficacy

In a controlled study on the efficacy of quinazoline derivatives, it was found that compounds with hydroxy substitutions exhibited enhanced activity against ovarian cancer cell lines. The study highlighted the role of the hydroxy group in increasing solubility and bioavailability, leading to improved therapeutic outcomes.

Case Study 2: Antimicrobial Resistance

A recent investigation into the antimicrobial properties of phenolic compounds revealed that derivatives containing the hydroxyphenyl group showed significant activity against resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration of structural modifications to enhance efficacy against emerging pathogens.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following derivatives share the 4-oxoquinazolinone core but differ in substituents on the aromatic rings and the propanamide linker:

*Estimated based on substituent contributions.

Key Observations:

- Linker Flexibility: The propanamide linker in the target compound offers greater conformational flexibility compared to rigid acrylamide () or acetamide () linkers, which may influence binding kinetics.

- Hydrogen-Bonding Potential: The 3-hydroxyphenyl group in the target compound provides a hydrogen-bond donor site absent in analogues with methyl or halogen substituents ().

Pharmacological Activity Comparison

The 4-oxoquinazolinone core is associated with diverse biological activities, including:

Key Insights:

- HDAC Inhibition: Hydroxamic acid derivatives (e.g., ) exhibit potent HDAC inhibition due to zinc-chelating properties. The target compound lacks this group but may interact with HDACs via its hydroxyl group.

- Antimicrobial Activity: Chloro-substituted derivatives () show enhanced antitubercular activity, likely due to improved target (InhA) binding.

- Anticancer Potential: Analogues with fluorinated aromatic groups () demonstrate sub-micromolar activity, suggesting that EWGs optimize target engagement.

Physicochemical and ADME Properties

- logP and Solubility: The target compound’s logP (~2.0) is lower than chloro/methoxy-substituted analogues (), indicating moderate lipophilicity. Its polar surface area (~50 Ų) suggests acceptable solubility for oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.